molecular formula C22H34N4OS B2685132 N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1396757-18-8

N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2685132
CAS No.: 1396757-18-8
M. Wt: 402.6
InChI Key: UYRNMAMHFLDGLH-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . It is unique in that it is rigid, virtually stress-free and has a zero dipole moment. This compound is noted for its stability.


Molecular Structure Analysis

The adamantane portion of the molecule is a highly symmetrical cage-like structure, while the piperidinyl and thiadiazolyl groups add complexity and functionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. Adamantane itself is a solid at room temperature, and is soluble in a wide range of organic solvents .

Scientific Research Applications

Noncovalent Interactions and Structural Analysis

A study highlighted the quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, showcasing their structural characteristics and the significance of intra- and intermolecular interactions using crystallographic analysis and quantum theory (El-Emam et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Research into 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives revealed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, highlighting their potential as antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Synthesis and Biological Evaluation

Another study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal assessment against Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Molecular Docking and Anti-Proliferative Activity

The development of adamantane scaffold containing 1,3,4-thiadiazole derivatives was explored for anti-proliferative activity against cancer cell lines and molecular docking study targeting EGFR, showing promising results in cancer therapy (Wassel et al., 2021).

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4OS/c1-14(22-10-16-7-17(11-22)9-18(8-16)12-22)23-20(27)13-26-5-3-19(4-6-26)21-25-24-15(2)28-21/h14,16-19H,3-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRNMAMHFLDGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC(C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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